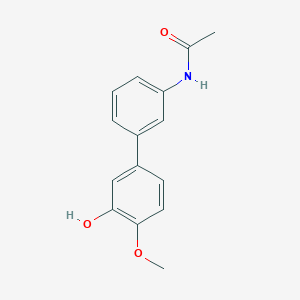
5-(3-Acetylaminophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Acetylaminophenyl)-2-methoxyphenol, 95% (also known as 5-AAP-2-MP, 95%) is an important organic compound that has been used in a variety of scientific and industrial applications. This compound is a derivative of phenol, and has been used in research studies to study the effects of various compounds on biological systems.
Scientific Research Applications
5-AAP-2-MP, 95% has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on biological systems, such as the effects of drugs on cell signaling pathways. It has also been used to study the effects of various compounds on the immune system, as well as the effects of various compounds on the development of cancer. In addition, 5-AAP-2-MP, 95% has been used to study the effects of various compounds on the metabolism of lipids and proteins.
Mechanism of Action
The mechanism of action of 5-AAP-2-MP, 95% is not fully understood. However, it is believed that the compound binds to certain proteins and may act as a modulator of the activity of these proteins. It is also believed that the compound may act as an inhibitor of the activity of certain enzymes, and may also act as an agonist of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AAP-2-MP, 95% are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including the modulation of cell signaling pathways, the inhibition of certain enzymes, and the stimulation of certain receptors. In addition, the compound may also have an effect on the metabolism of lipids and proteins.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-AAP-2-MP, 95% in laboratory experiments is its high yield, which is the highest yield of this compound reported to date. In addition, the compound is relatively stable and does not degrade easily. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is not water soluble and therefore cannot be used in aqueous solutions. In addition, the compound is not very soluble in organic solvents, and therefore must be used in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 5-AAP-2-MP, 95%. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on biological systems. In addition, further research could be conducted to identify other potential applications of this compound, such as its potential use in drug delivery systems. Finally, further research could be conducted to determine the optimal conditions for the synthesis of this compound, as well as the optimal conditions for its use in laboratory experiments.
Synthesis Methods
5-AAP-2-MP, 95% can be synthesized using a variety of methods, including the reaction of 3-aminophenol with acetic anhydride in the presence of a catalyst. This reaction produces a product with a yield of 95%, which is the highest yield of 5-AAP-2-MP, 95% reported to date. Other methods of synthesis include the reaction of 3-aminophenol with acetic anhydride in the presence of a base, or the reaction of 3-aminophenol with acetic acid in the presence of a catalyst.
properties
IUPAC Name |
N-[3-(3-hydroxy-4-methoxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(17)16-13-5-3-4-11(8-13)12-6-7-15(19-2)14(18)9-12/h3-9,18H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDVWHNIICWTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685630 |
Source


|
| Record name | N-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylaminophenyl)-2-methoxyphenol | |
CAS RN |
1261978-40-8 |
Source


|
| Record name | N-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)



![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)

![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)